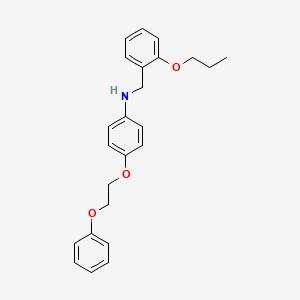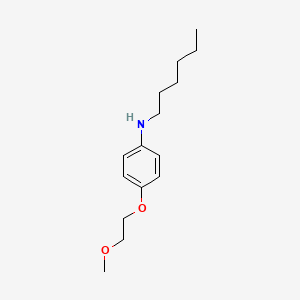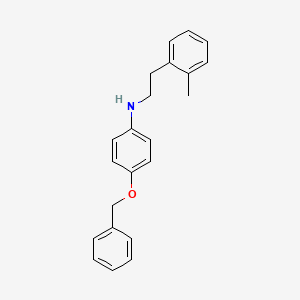![molecular formula C30H31NO2 B1385613 N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline CAS No. 1040686-93-8](/img/structure/B1385613.png)
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Pathways
Synthesis and Chemical Structures : Zhang et al. (2015) studied the synthesis of benzoxazine compounds, analyzing the reaction paths of phenol, aniline, and formaldehyde. This work provides insight into the chemical structures and possible intermediates in the synthesis of complex aniline derivatives, which could be relevant for understanding the synthesis of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (Chengxi Zhang et al., 2015).
Molecular Structure Analysis : Research by Trætteberg et al. (1978) on the molecular structure of N-benzylidene-aniline provides valuable data on the structural properties of similar aniline compounds, which could be extrapolated to understand the molecular conformation of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (M. Trætteberg et al., 1978).
Chemical Reactions and Properties
Chemical Reactivity and Synthesis : Nnamonu et al. (2013) explored the synthesis and cyclization of N-benzyl derivatives, demonstrating chemical reactivity that might be applicable to the synthesis of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline. This research highlights the potential pathways and mechanisms involved in forming such complex aniline derivatives (L. Nnamonu et al., 2013).
Catalysis and Polymerization : Balcar et al. (2001) studied the polymerization of substituted anilines, which could provide insights into the potential applications of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline in polymer and material science (H. Balcar et al., 2001).
Spectroscopic Analysis : Saravanan et al. (2014) conducted a spectroscopic investigation of aniline derivatives, offering essential data that could be relevant for the spectroscopic characterization of N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline (S. Saravanan et al., 2014).
Therapeutic and Biological Applications
Antibacterial and Antifungal Activities : Research by Reisner and Borick (1955) on anilines with similar structures indicates that compounds like N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline could have potential antibacterial and antifungal applications (D. Reisner & P. M. Borick, 1955).
Anti-tubercular Activity : Dighe et al. (2012) synthesized aniline derivatives and evaluated them for anti-tubercular activity. This suggests that N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline might also have potential in this field (P. Dighe et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[2-(2-phenylethoxy)phenyl]methyl]-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO2/c1-3-10-25(11-4-1)14-9-22-32-29-19-17-28(18-20-29)31-24-27-15-7-8-16-30(27)33-23-21-26-12-5-2-6-13-26/h1-8,10-13,15-20,31H,9,14,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAPAPUQIMKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Phenethyloxy)benzyl]-4-(3-phenylpropoxy)-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)

![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)

![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)


![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)